molecular formula C9H10O3S B1316965 Ethyl 3-methylthiophene-2-glyoxylate CAS No. 32977-83-6

Ethyl 3-methylthiophene-2-glyoxylate

Cat. No. B1316965
CAS RN: 32977-83-6
M. Wt: 198.24 g/mol
InChI Key: DVYCFIORSNTJLJ-UHFFFAOYSA-N
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Description

Ethyl 3-methylthiophene-2-glyoxylate is a chemical compound with the CAS Number: 32977-83-6. It has a molecular weight of 198.24 and its IUPAC name is ethyl (3-methyl-2-thienyl) (oxo)acetate . It is a yellow oil in physical form .


Molecular Structure Analysis

The molecular formula of Ethyl 3-methylthiophene-2-glyoxylate is C9H10O3S . The InChI code for this compound is 1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-methylthiophene-2-glyoxylate is a yellow oil . It has a molecular weight of 198.24 . The InChI code for this compound is 1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Ethyl 3-methylthiophene-2-glyoxylate serves as a versatile building block in organic synthesis, particularly in the construction of thiophene derivatives that are prevalent in medicinal chemistry . Its reactivity allows for the formation of compounds with potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Corrosion Inhibition

In the field of industrial chemistry, this compound is utilized for its properties as a corrosion inhibitor . The thiophene moiety within its structure can form films on metal surfaces, protecting them from corrosive environments.

Organic Semiconductor Development

The thiophene ring found in Ethyl 3-methylthiophene-2-glyoxylate is significant in the advancement of organic semiconductors . These materials are crucial for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Material Science Applications

Due to its unique molecular structure, Ethyl 3-methylthiophene-2-glyoxylate is also explored in material science for the development of biomedical materials, electronic materials, and energy materials.

Biological Activity Research

Researchers are investigating the thiophene derivatives for a variety of biological effects. Ethyl 3-methylthiophene-2-glyoxylate could be used to synthesize new compounds with anticancer, antihypertensive, and anti-atherosclerotic properties .

Advanced Drug Design

The compound’s framework is instrumental for medicinal chemists in the design of advanced drugs. It is a key precursor in the synthesis of novel thiophene moieties with therapeutic activity, expanding the combinatorial library of drug candidates .

Photovoltaic Devices

Ethyl 3-methylthiophene-2-glyoxylate may contribute to the development of photovoltaic devices. Thiophene-based polymers are known for their good electronic properties, which are essential for efficient solar energy conversion .

Analytical Chemistry

In analytical chemistry, derivatives of Ethyl 3-methylthiophene-2-glyoxylate can be used as reagents or analytical standards due to their well-defined chemical properties, aiding in the detection and quantification of various substances .

properties

IUPAC Name

ethyl 2-(3-methylthiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYCFIORSNTJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560477
Record name Ethyl (3-methylthiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylthiophene-2-glyoxylate

CAS RN

32977-83-6
Record name Ethyl (3-methylthiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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